4-Hydroxy-N-phenyl-3,5-bis(1-pyrrolidinylmethyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of ACC-9358 involves several steps. The reaction of aniline with 4-hydroxybenzoic acid in the presence of phosphorus pentoxide in refluxing toluene produces N-(4-hydroxybenzoyl)aniline. This intermediate is then further reacted to form ACC-9358 . Industrial production methods for ACC-9358 are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as refluxing, extraction, and chromatography .
Chemical Reactions Analysis
ACC-9358 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving ACC-9358 are also not extensively studied.
Substitution: ACC-9358 can undergo substitution reactions, particularly involving its aromatic rings and amide groups.
Common reagents used in these reactions include phosphorus pentoxide, toluene, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ACC-9358 has been primarily studied for its antiarrhythmic properties. It has shown efficacy in suppressing ventricular arrhythmias in both animal models and human studies . Additionally, ACC-9358 has been investigated for its electrophysiological effects on cardiac tissues, demonstrating a dose-dependent reduction in maximum upstroke velocity and action potential duration . These properties make it a promising candidate for the treatment of cardiac arrhythmias .
Mechanism of Action
ACC-9358 exerts its effects by blocking sodium channels in the heart. This action reduces the maximum upstroke velocity of action potentials and prolongs the action potential duration, thereby stabilizing the cardiac rhythm . The molecular targets of ACC-9358 include the sodium channel alpha subunits, which are critical for the initiation and propagation of action potentials in cardiac cells .
Comparison with Similar Compounds
ACC-9358 is similar to other class I antiarrhythmic agents such as disopyramide and flecainide. it has been shown to possess significantly less parasympatholytic activity compared to disopyramide, making it potentially safer for use in patients with certain conditions . Other similar compounds include changrolin, an antiarrhythmic agent used in China, and various analogues of phenylacetic acid esters .
Properties
CAS No. |
90446-66-5 |
---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-hydroxy-N-phenyl-3,5-bis(pyrrolidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C23H29N3O2/c27-22-19(16-25-10-4-5-11-25)14-18(15-20(22)17-26-12-6-7-13-26)23(28)24-21-8-2-1-3-9-21/h1-3,8-9,14-15,27H,4-7,10-13,16-17H2,(H,24,28) |
InChI Key |
WFYDBDOXSCEPSH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)C(=O)NC4=CC=CC=C4 |
90446-66-5 | |
Synonyms |
4-hydroxy-N-phenyl-3,5-bis(1-pyrrolidinylmethyl)benzamide ACC 9358 ACC-9358 DuP 923 DuP-923 N-((3,5-di-(pyrrolidinylmethyl)-4-hydroxy)benzoyl)aniline |
Origin of Product |
United States |
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